tert-butyl N-(2-cyanoethyl)carbamate
Overview
Description
Synthesis Analysis
Several papers describe the synthesis of tert-butyl carbamate derivatives. For instance, an enantioselective synthesis of a benzyl tert-butyl carbamate derivative is described, which is an intermediate for CCR2 antagonists, using an iodolactamization as a key step . Another paper reports the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, which act as N-(Boc) nitrone equivalents in reactions with organometallics . Additionally, tert-butyl nitrite is used as a N1 synthon in a multicomponent reaction to form imidazoquinolines and isoquinolines . The synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates is also reported, demonstrating the utility of this compound in the synthesis of macrocyclic Tyk2 inhibitors .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates typically includes a tert-butyl group attached to an oxygen atom, which is part of the carbamate group. The carbamate group is then connected to various other functional groups depending on the specific derivative being synthesized. For example, the structure of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate includes an amino group and a methoxyphenyl group as part of its structure .
Chemical Reactions Analysis
Tert-butyl carbamates undergo various chemical reactions, often serving as intermediates in complex synthetic pathways. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to yield N-(Boc)hydroxylamines . N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide, can react with a wide range of nucleophiles and are used in the asymmetric synthesis of amines . O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and electrophiles to yield functionalized carbamates .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These properties are crucial for their reactivity and application in synthesis. While the papers do not provide explicit details on the physical properties of tert-butyl N-(2-cyanoethyl)carbamate, they do discuss the properties of similar compounds. For example, tert-butyl carbamates are generally stable under a variety of conditions and can be deprotected to yield free amines . The stability and reactivity of these compounds make them valuable in the synthesis of complex molecules, such as macrocyclic inhibitors .
Scientific Research Applications
1. Intermediate for Enantioselective Synthesis
tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a closely related compound, is crucial as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, essential for synthesizing β-2-deoxyribosylamine analogues (Ober et al., 2004).
2. Cyclizative Atmospheric CO2 Fixation
The compound demonstrates potential in cyclizative atmospheric CO2 fixation by unsaturated amines. Utilizing tert-butyl hypoiodite, it efficiently leads to cyclic carbamates bearing an iodomethyl group under mild reaction conditions (Takeda et al., 2012).
3. Formation of Cyclopropanone Derivatives
tert-Butyl N-(1-ethoxycyclopropyl)carbamate, another derivative, plays a role in photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives. This process involves intermediate formations like the silver salt of succinimide and is significant in organic synthesis (Crockett & Koch, 2003).
4. Synthesis of Unnatural Glycopeptide Building Blocks
The reaction of tert-butyl carbamates under glycosylation conditions yields anomeric 2-deoxy-2-amino sugar carbamates. This reaction is tolerant to several common protecting groups and is used to generate unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
5. Metalation and Alkylation Studies
Research on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes shows their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This study is significant in understanding the chemical reactions involving silicon and nitrogen (Sieburth et al., 1996).
6. Pd-Catalyzed Amidation of Aryl(Het) Halides
Pd-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl(Het) halides is an efficient method for forming desired compounds in moderate to excellent yields. This research is valuable in the field of organic chemistry and pharmaceutical synthesis (Qin et al., 2010).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(2-cyanoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4,6H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORLFIHQJFOIGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370868 | |
Record name | tert-butyl N-(2-cyanoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-cyanoethyl)carbamate | |
CAS RN |
53588-95-7 | |
Record name | tert-butyl N-(2-cyanoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-cyanoethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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